![molecular formula C10H10ClN3 B13024661 4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound is characterized by a pyrido[3,4-d]pyrimidine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a chloro substituent at the 4-position and an isopropyl group at the 2-position further defines its chemical identity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The reaction mixture is then heated to reflux (78°C) and monitored using thin-layer chromatography (TLC). After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated by adjusting the pH with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and selectivity, with minimal side reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The chloro substituent at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions catalyzed by palladium and mediated by copper, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Suzuki Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrido[3,4-d]pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell growth, differentiation, and survival . This inhibition can induce apoptosis in cancer cells and reduce inflammation in various disease models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the isopropyl group.
Pyrazolo[3,4-d]pyrimidine: Another fused bicyclic system with different substituents and biological activities.
Pyrrolo[2,3-d]pyrimidine: A closely related compound with variations in the substitution pattern.
Uniqueness
4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and isopropyl groups enhances its potential as a versatile intermediate in organic synthesis and as a potent inhibitor in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10ClN3 |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
4-chloro-2-propan-2-ylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c1-6(2)10-13-8-5-12-4-3-7(8)9(11)14-10/h3-6H,1-2H3 |
InChI-Schlüssel |
OOIPALNJRGYWBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C=CN=C2)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


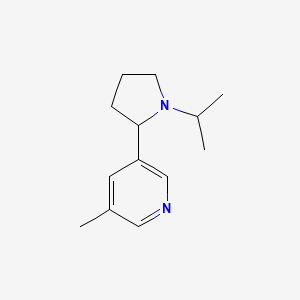
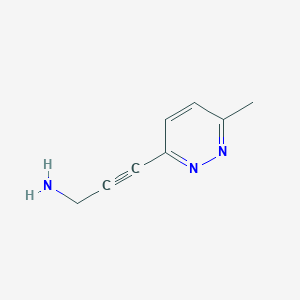

![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
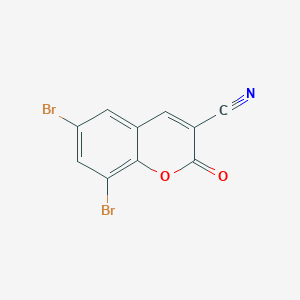
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
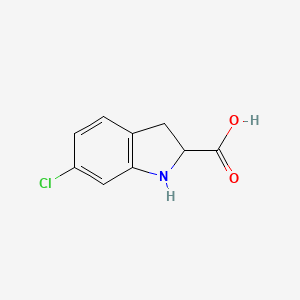
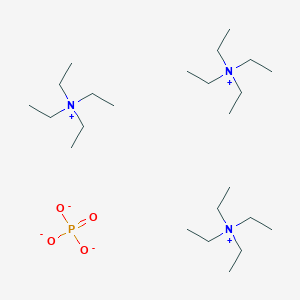
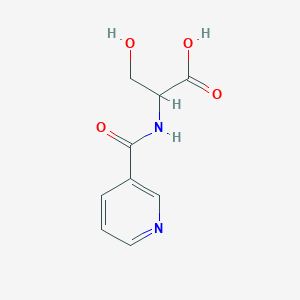
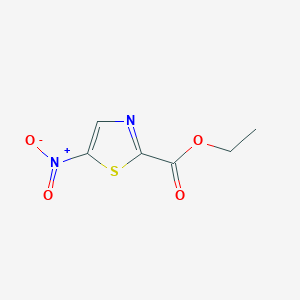
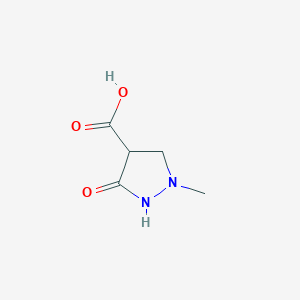

![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
